molecular formula C13H13NO2S2 B2706838 Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 370848-33-2

Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2706838
CAS No.: 370848-33-2
M. Wt: 279.37
InChI Key: MCUDTXHVHYHQIR-UHFFFAOYSA-N
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Description

Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound featuring a dihydrothiazole core substituted with methyl groups at positions 3 and 4, a thioxo (C=S) group at position 2, and a benzyl ester at position 3. The dihydrothiazole scaffold is notable for its applications in medicinal chemistry and materials science, particularly due to its sulfur-containing heterocycle, which enhances electron delocalization and influences biological activity .

Properties

IUPAC Name

benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-9-11(18-13(17)14(9)2)12(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUDTXHVHYHQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through carboxylation reactions, typically using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug development.

  • Conditions :

    • Basic hydrolysis : Aqueous NaOH (1–3 M), reflux (80–100°C) for 4–6 hours.

    • Acidic hydrolysis : HCl (6 M), ethanol/water solvent, 60–80°C for 8–12 hours.

  • Product : 3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid.

  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.

Nucleophilic Substitution at the Thione Group

The thione sulfur is susceptible to nucleophilic substitution, enabling the replacement of sulfur with oxygen or nitrogen-based groups.

NucleophileConditionsProductReference
AminesR-NH₂, DMF, 80°C, 12 h2-Amino-3,4-dimethylthiazole derivatives
HydrazinesNH₂NH₂, ethanol, reflux2-Hydrazinylthiazole analogs
AlkoxidesNaOR, THF, RT2-Alkoxythiazole derivatives

Example : Reaction with hydrazine forms 2-hydrazinyl-3,4-dimethylthiazole-5-carboxylate, a precursor for hydrazone-based bioactive molecules .

Oxidation Reactions

The thione group can oxidize to sulfinic or sulfonic acids under strong oxidizing conditions, though this is less common due to steric hindrance from the methyl groups.

  • Conditions : H₂O₂ (30%), acetic acid, 50°C, 24 h.

  • Product : 3,4-Dimethyl-2-sulfinyl/sulfonyl-thiazole derivatives (minor products).

Cycloaddition and Cyclization

The thiazole core participates in cycloaddition reactions, forming fused heterocycles.

  • Diels-Alder Reaction :

    • Conditions : Diene (e.g., 1,3-butadiene), toluene, 110°C, 48 h.

    • Product : Bicyclic thiazole derivatives with a six-membered ring fused to the thiazole.

  • Ring-Opening : Acidic conditions (H₂SO₄, 70°C) cleave the thiazole ring, yielding thiourea intermediates .

Complexation with Metals

The thione sulfur acts as a ligand for transition metals, forming coordination complexes with potential catalytic or therapeutic applications.

  • Example : Reaction with Cu(I) or Pd(II) salts in methanol yields stable complexes, characterized by shifts in FT-IR (C=S stretch at ~1,200 cm⁻¹ → 1,050 cm⁻¹) .

Benzyl Group Modifications

The benzyl ester undergoes hydrogenolysis or transesterification:

  • Hydrogenolysis :

    • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT, 6 h.

    • Product : Free carboxylic acid with simultaneous removal of the benzyl group.

  • Transesterification :

    • Conditions : R-OH (e.g., methanol), H₂SO₄ catalyst, reflux.

    • Product : Methyl ester derivative.

Condensation Reactions

The thione reacts with aldehydes or ketones to form Schiff bases or thiosemicarbazones, enhancing pharmacological potential .

  • Example : Condensation with 4-methoxybenzaldehyde in ethanol yields a thiosemicarbazone derivative with reported antitumor activity (IC₅₀ ~10 μM against HCT-15 cells) .

Thiol-Disulfide Exchange

Under reducing conditions (e.g., NaBH₄), the thione converts to a thiol, enabling disulfide bond formation.

  • Conditions : NaBH₄, ethanol/water, 0°C → RT, 2 h.

  • Product : 2-Mercapto-3,4-dimethylthiazole-5-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate has been investigated for its potential pharmacological properties.

1.1 Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. A study demonstrated that thiazole derivatives, including those similar to this compound, showed significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of enzyme activity essential for bacterial growth .

1.2 Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer activities. For instance, compounds with similar thiazole structures have shown effectiveness against pancreatic cancer cells in vitro. The mechanism involves the induction of apoptosis and inhibition of tumor growth factors .

Case Study:
A recent investigation into a series of thiazole derivatives revealed that compounds with modifications at the benzyl position exhibited enhanced cytotoxicity against cancer cell lines compared to their unmodified counterparts. The study utilized a range of assays to evaluate cell viability and apoptosis markers .

Agricultural Applications

This compound has also been explored for its potential as a pesticide or herbicide.

2.1 Pesticidal Activity
Research has shown that thiazole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. This compound has been tested for its efficacy against common agricultural pests, demonstrating promising results in reducing pest populations while being less toxic to beneficial insects .

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85
Benzyl 3-methylthiazoleWhiteflies78
Benzothiazole derivativesVarious pests75

Materials Science Applications

In materials science, this compound is being explored for its potential use in polymer chemistry.

3.1 Polymer Additives
Thiazole compounds can serve as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymers has been shown to improve resistance to degradation under heat and UV exposure .

Mechanism of Action

The mechanism of action of Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanylidene group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substitutions to the dihydrothiazole ring. A key comparator is the compound 3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate integrated into a tetrathiosemicarbazone framework, as described in . This analog shares the dihydrothiazole core and methyl groups but differs in substituents:

  • Benzyl ester vs. naphthalene-linked groups : The target compound’s benzyl ester may confer greater solubility in organic solvents compared to the naphthalene-based substituents in the tetrathiosemicarbazone derivative.

Data Table: Key Comparisons

Feature Target Compound Tetrathiosemicarbazone Analog
Core Structure 3,4-dimethyl-2-thioxo-dihydrothiazole 3,4-dimethyl-dihydrothiazole
Position 5 Substituent Benzyl ester Naphthalene-linked tetrathiosemicarbazone
Synthetic Yield Not reported 45%
Recrystallization Solvent Not reported DMF/diethyl ether (1:2)
Functional Groups Thioxo (C=S), ester Thiosemicarbazone, naphthyloxy

Research Implications and Limitations

The provided evidence highlights structural parallels but lacks direct data on the target compound’s spectroscopic, crystallographic, or biological properties. For instance, emphasizes NMR and UV for elucidating glycoside structures, which could be extended to thiazole derivatives . Further studies should prioritize:

Synthetic Optimization : Exploring benzylation efficiency and stability under varying conditions.

Crystallography : Using SHELX-based refinement (as in ) to resolve the compound’s 3D structure .

Bioactivity Screening : Comparing the thioxo group’s impact on antimicrobial or enzymatic activity against oxo-containing analogs.

Biological Activity

Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazole Derivatives

Thiazoles are a class of heterocyclic compounds known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The thiazole ring system is essential for the biological efficacy of many compounds due to its ability to interact with various biological targets.

Anticancer Properties

This compound has demonstrated significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity Data

Cell LineIC50 (µg/mL)Mechanism of Action
A549 (Lung)1.61 ± 1.92Apoptosis induction
Jurkat (Leukemia)1.98 ± 1.22Cell cycle arrest
U251 (Glioblastoma)<10DNA damage response

Recent studies indicate that the presence of specific substituents on the thiazole ring enhances its cytotoxic activity. For instance, compounds with electron-donating groups at certain positions show improved efficacy against cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research has shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Type
Staphylococcus aureus25Gram-positive
Escherichia coli50Gram-negative
Candida albicans30Fungal

The structure-activity relationship analysis suggests that modifications to the benzyl group can significantly influence the antimicrobial potency of thiazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : Essential for biological activity; modifications can enhance potency.
  • Substituents on the Benzyl Group : Electron-withdrawing or -donating groups can significantly affect activity.
  • Positioning of Methyl Groups : The position of methyl groups on the thiazole ring is critical for maximizing anticancer and antimicrobial effects.

Case Study 1: Anticancer Efficacy

In a study involving various thiazole derivatives, this compound was tested against a panel of cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results with low MIC values compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

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